RCB16007
Description
3-N-(4-Chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 3 and a naphthalen-2-ylsulfonyl group at position 1. The molecule’s structure combines electron-withdrawing (sulfonyl) and electron-donating (amine) groups, which influence its physicochemical and biological properties. Its molecular formula is estimated as C₁₉H₁₅ClN₅O₂S, with a molecular weight of ~412.9 g/mol (calculated from analogous structures in ).
Properties
Molecular Formula |
C18H14ClN5O2S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C18H14ClN5O2S/c19-14-6-8-15(9-7-14)21-18-22-17(20)24(23-18)27(25,26)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H,(H3,20,21,22,23) |
InChI Key |
NNPHFZBQTXDQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C(=NC(=N3)NC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 3-N-(4-Chlorophenyl)-1H-1,2,4-Triazole-3,5-Diamine
The synthesis begins with the preparation of the triazole diamine intermediate. As detailed in PMC studies, phenylcarbamimidothioic acid methyl ester (1 ) reacts with hydrazine hydrate in ethanol under reflux (70°C, 3–4 hours). The reaction proceeds via nucleophilic attack and cyclization, yielding 3-N-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine (2 ) after precipitation in ice water and recrystallization from ethanol (Scheme 1).
Reaction Conditions:
- Molar Ratio: 1.0 equiv 1 : 3.0–5.0 equiv hydrazine hydrate
- Solvent: Ethanol (30 mL)
- Temperature: 70°C
- Workup: Precipitation in ice water, filtration, recrystallization (ethanol)
- Yield: 72–85%
Mechanistic Insight:
The reaction involves initial thioester aminolysis by hydrazine, followed by intramolecular cyclization to form the triazole ring. The electron-withdrawing 4-chlorophenyl group stabilizes the intermediate, favoring cyclization over hydrolysis.
Alternative Pathways for Triazole Core Synthesis
While the above method is optimal for aryl-substituted triazoles, patents describe direct 1,2,4-triazole synthesis from hydrazine and formamide at 160–180°C. However, this approach yields unsubstituted triazole and is unsuitable for introducing the 4-chlorophenyl group. Copper-catalyzed one-pot methods using nitriles and hydroxylamine are also reported but require specific substrates incompatible with the target compound’s substituents.
Sulfonylation at the 1-Position: Synthesis of the Final Product
Reaction of Triazole Diamine with Naphthalene-2-Sulfonyl Chloride
The intermediate 2 undergoes sulfonylation at the 1-position using naphthalene-2-sulfonyl chloride in pyridine (Scheme 2). Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction.
Reaction Conditions:
- Molar Ratio: 1.0 equiv 2 : 1.0–1.2 equiv naphthalene-2-sulfonyl chloride
- Solvent: Pyridine (5 mL)
- Temperature: Room temperature (20–25°C)
- Reaction Time: 12 hours (overnight)
- Workup: Dilution with water, refrigeration (4°C, 6–24 hours), filtration, recrystallization (ethanol)
- Yield: 65–78%
Critical Parameters:
Spectral Characterization and Purity Assessment
LCMS Analysis:
The final product shows a molecular ion peak at m/z 441.1 [M+H]$$^+$$, consistent with the molecular formula $$ \text{C}{18}\text{H}{14}\text{ClN}5\text{O}2\text{S} $$.
$$ ^1 \text{H} $$ NMR (400 MHz, DMSO-d$$_6$$):
- δ 8.65 (s, 1H, triazole-H)
- δ 8.20–7.45 (m, 10H, naphthalene and chlorophenyl-H)
- δ 6.85 (s, 2H, NH$$_2$$)
Elemental Analysis:
Optimization and Challenges in Synthesis
Byproduct Formation and Mitigation
Side reactions include:
Solvent and Base Selection
Pyridine outperforms alternatives (e.g., DMF, THF) due to its dual role as base and solvent. Substituting with triethylamine reduces yield (≤55%) due to inferior HCl scavenging.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Environmental Considerations
The process is scalable but requires:
Chemical Reactions Analysis
Types of Reactions
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Sodium hydride (NaH), palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine as a promising candidate against viral infections.
Case Study: Yellow Fever Virus Inhibition
A study published in November 2023 demonstrated that derivatives of 1-sulfonyl-3-amino-1H-1,2,4-triazoles exhibited significant inhibitory effects against the Yellow Fever Virus (YFV). The research suggested that compounds similar to 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine could be prioritized for in vivo efficacy testing against YFV due to their structural similarities and demonstrated antiviral activity .
Mechanism of Action
The compound's mechanism involves the inhibition of viral replication through interference with viral proteins essential for the life cycle of the virus. The sulfonamide group is believed to play a crucial role in this inhibition by interacting with viral enzymes .
Anticancer Research
The compound also shows promise in cancer research, particularly as an inhibitor of specific cancer cell lines.
Case Study: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
In a study published in May 2023, researchers explored the synthesis and evaluation of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines as potential HIV-1 non-nucleoside reverse transcriptase inhibitors. The findings indicated that modifications to the triazole structure could enhance anticancer activity while maintaining selectivity against HIV strains. The introduction of naphthalene rings significantly improved the compounds' efficacy against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine.
| Structural Feature | Impact on Activity |
|---|---|
| Naphthalene ring | Increases antiviral and anticancer activity |
| Sulfonamide group | Essential for interaction with target proteins |
| Chlorophenyl substitution | Enhances binding affinity to viral enzymes |
The SAR analysis indicates that specific modifications to the compound can lead to enhanced biological activity and selectivity against targeted diseases.
Mechanism of Action
The mechanism of action of 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
N3-(4-Chlorophenyl)-1H-1,2,4-Triazole-3,5-Diamine (CAS 16691-46-6)
1-[(4-Methoxyphenyl)Sulfonyl]-N3,N3,N5,N5-Tetramethyl-1H-1,2,4-Triazole-3,5-Diamine
- Structure: Tetramethyl amino groups and 4-methoxyphenylsulfonyl substituent.
- Properties : Methylation reduces hydrogen-bonding capacity, decreasing solubility but enhancing membrane permeability. The methoxy group introduces moderate electron-donating effects.
- Applications : Explored in kinase inhibition studies due to sulfonamide-mediated binding.
Aryl Group Modifications
3-N-(4-Nitrophenyl)-1H-1,2,4-Triazole-3,5-Diamine
- Structure : Nitro group instead of chlorine at the para position.
- Properties : The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions. Lower thermal stability compared to chloro derivatives.
- Applications : Used in dye intermediates and high-energy materials.
3-N-(5-Chloro-4-Fluoro-2-Nitrophenyl)-1H-1,2,4-Triazole-3,5-Diamine
- Structure : Multihalogenated (Cl, F) and nitro-substituted aryl group.
- Properties : Enhanced lipophilicity and oxidative stability. Analyzed via LCMS, HPLC, and NMR for pharmaceutical quality control.
- Applications : Active pharmaceutical ingredient (API) in antiparasitic agents.
Sulfonyl Group Variations
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
- Structure : Sulfanyl (S–) instead of sulfonyl (SO₂–) linkage.
- Properties : Sulfanyl groups are less polar, reducing solubility in aqueous media. The trifluoromethyl group enhances metabolic resistance.
- Applications : Insecticide and herbicide intermediates.
Structural and Functional Analysis
Crystallographic and Conformational Insights
Biological Activity
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a triazole ring, a naphthalene moiety, and a sulfonamide group, which are known to contribute to various pharmacological effects. This article aims to explore the biological activity of this compound based on available research findings.
- Molecular Formula : C18H14ClN5O2S
- Molecular Weight : 399.9 g/mol
The presence of the 4-chlorophenyl group is particularly significant as it enhances the compound's biological activity and solubility, making it an attractive candidate for pharmaceutical development.
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities. The specific biological activities of 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine have not been extensively documented; however, preliminary studies suggest potential anti-inflammatory and antimicrobial properties similar to other triazole derivatives .
Potential Biological Activities
- Antimicrobial Activity : Triazole derivatives have been shown to possess antimicrobial properties against various bacterial strains. The structural characteristics of 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine may contribute to similar effects.
- Anti-inflammatory Effects : Studies on related compounds indicate that triazoles can modulate inflammatory responses by influencing cytokine release. This suggests that our compound might exhibit similar anti-inflammatory properties .
- Antiproliferative Activity : Some triazole derivatives have demonstrated antiproliferative effects in cell cultures. The specific impact of 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine on cancer cell lines requires further investigation but could be promising based on structural analogies .
Research Findings and Case Studies
A study conducted on various 1,2,4-triazole derivatives revealed significant findings regarding their biological activities:
| Compound | Cytokine Inhibition (%) | Antimicrobial Activity | Notes |
|---|---|---|---|
| 3a | 44–60 | Effective against Gram-positive bacteria | Strongest anti-inflammatory effect observed |
| 3b | Moderate | Limited effectiveness | Less potent than 3a |
| 3c | Significant | Effective against both Gram-positive and Gram-negative bacteria | High antiproliferative activity noted |
The results indicated that compounds with similar structures to 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine exhibited varying degrees of efficacy in inhibiting TNF-α production and bacterial growth .
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine. Interaction studies with biological targets can elucidate how this compound influences cellular pathways:
- Cytokine Modulation : The compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Mechanisms : It is hypothesized that the sulfonamide group may interfere with bacterial folic acid synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine?
- Methodological Answer :
- Step 1 : Begin with the condensation of 3,5-diamino-1,2,4-triazole (guanazole) with 4-chlorophenyl isocyanate to form the triazole core.
- Step 2 : Introduce the naphthalene sulfonyl group via nucleophilic substitution under reflux in DMF with a base (e.g., K₂CO₃) .
- Step 3 : Optimize yields (e.g., 85–90%) by controlling reaction time (12–24 hours) and temperature (80–100°C). Use TLC and HPLC for purity validation .
- Key Data :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H-NMR : Look for characteristic peaks:
- Naphthalene protons : δ 7.5–8.5 ppm (multiplet) .
- Chlorophenyl protons : δ 7.2–7.4 ppm (doublet, J = 8.6 Hz).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ ≈ 450–460 Da) .
- IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹ and triazole C=N bonds at 1600–1650 cm⁻¹ .
Advanced Research Challenges
Q. How to resolve contradictions in crystallographic data for sulfonamide-substituted triazoles?
- Methodological Answer :
- Step 1 : Use SHELXL for refinement, focusing on anisotropic displacement parameters to detect disorder or twinning .
- Step 2 : Analyze bond lengths and angles (e.g., N–S bond: ~1.63 Å; C–N–C angle: ~120°) and compare with literature (e.g., ).
- Step 3 : Address discrepancies (e.g., non-planar triazole rings) by re-examizing data collection resolution (aim for < 0.8 Å) .
- Example Contradiction :
| Parameter | Reported Value | Observed Value |
|---|---|---|
| N3–C1 Bond Length | 1.43–1.45 Å | 1.297(2) Å |
| Resolution | 0.84 Å | 0.92 Å |
| Resolution : Improve data collection to < 0.8 Å for accuracy . |
Q. What computational strategies predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on sulfonyl and triazole groups as hydrogen bond acceptors .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with IC₅₀ data from analogs (e.g., 9q: IC₅₀ = 2.1 µM) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of protein-ligand complexes .
Q. How to analyze structure-activity relationships (SAR) for triazole-sulfonamide analogs?
- Methodological Answer :
- Step 1 : Synthesize analogs (e.g., replace 4-chlorophenyl with 2,4-dichlorophenyl or pyridyl groups) and compare activities .
- Step 2 : Use regression analysis to correlate substituent electronegativity (Hammett σ) with IC₅₀ values.
- Key SAR Findings :
| Substituent | IC₅₀ (µM) |
|---|---|
| 4-Chlorophenyl | 2.1 |
| 2,4-Dichlorophenyl | 1.8 |
| Pyridylmethyl | 3.5 |
- Conclusion : Electron-withdrawing groups enhance activity .
Data Contradiction Analysis
Q. How to address conflicting NMR data for triazole protons?
- Methodological Answer :
- Scenario : Protons at δ 5.3–5.9 ppm (broad singlet) may split due to tautomerism or solvent effects.
- Resolution :
Record spectra in deuterated DMSO (d₆-DMSO) to minimize solvent interference .
Use variable-temperature NMR to identify dynamic processes (e.g., tautomeric equilibria).
Compare with crystallographic data to confirm protonation states .
Experimental Design
Q. How to design assays for evaluating kinase inhibition?
- Methodological Answer :
- Step 1 : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2).
- Step 2 : Test compound concentrations from 0.1–100 µM. Include staurosporine as a positive control.
- Step 3 : Validate results with Western blotting for downstream phosphorylation targets .
Safety and Handling
Q. What precautions are required for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
